![molecular formula C9H8N2O B3030422 3-Aminoquinolin-8-OL CAS No. 90417-17-7](/img/structure/B3030422.png)
3-Aminoquinolin-8-OL
Overview
Description
Synthesis Analysis
The synthesis of 3-aminoquinoline derivatives has been a subject of interest due to their chemical properties and potential applications. One method for synthesizing hydrogenated derivatives of 3-aminoisoquinolines involves reactions with electrophilic and nucleophilic agents, as well as oxidation and reduction processes . Another approach for the synthesis of 3-aminoquinolines is demonstrated using N-sulfonyl-1,2,3-triazoles and o-acylaniline derivatives. This method includes the generation of C-C and C-N bonds through the insertion of rhodium azavinyl carbenoid into a N-H bond followed by cyclization and aromatization, which shows good functional group tolerance and the potential for further derivatization .
Molecular Structure Analysis
The molecular structure of 8-aminoquinoline derivatives has been studied using various techniques. X-ray crystallography has revealed that 8-aminoquinoline forms a three-center hydrogen bond, with a major component being the intramolecular hydrogen bond and a minor component being the intermolecular hydrogen bond . This finding is supported by vibrational studies, such as IR and Raman spectroscopy, which indicate the non-equivalence of the two NH bonds in the NH2 group and the weakness of the hydrogen bridge .
Chemical Reactions Analysis
3-Aminoquinoline derivatives undergo a variety of chemical reactions. The regioselective synthesis of 3-arylquinolines from α-aminoacetophenones and trans-β-nitrostyrenes has been achieved using iodine monobromide as a catalyst. This process involves tandem reactions that form two new C-C bonds and cleave one C-C bond in a single step, under metal- and oxidant-free conditions . Additionally, 2-aminoquinazolin-4(3H)-one has been reported as an organocatalyst for the activation of aldehydes, facilitating the synthesis of tertiary amines and allowing for the derivatization of pharmaceutical compounds like ciprofloxacin .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminoquinoline derivatives are influenced by their molecular structure. For instance, cadmium complexes containing 8-aminoquinoline ligands exhibit distorted octahedral coordination geometry and form various structural motifs, such as 2-D layered structures and 1-D coordination polymers, through intermolecular hydrogen bonding interactions. These complexes are noted for their green luminescence, which is attributed to L'LCT (ligand-to-ligand charge transfer) transitions, as supported by DFT and TDDFT calculations .
Scientific Research Applications
1. Antimalarial Therapy
3-Aminoquinolin-8-OL, as a part of the 8-aminoquinoline family, has been extensively studied for its role in antimalarial therapy. The development and use of 8-aminoquinolines, including drugs like primaquine, have significantly contributed to the treatment of latent malaria. These compounds have been pivotal in addressing both the blood and tissue stages of malaria parasites, making them crucial in the fight against this disease (Baird, 2019).
2. Pharmacological Developments
The pharmacological properties of 8-aminoquinolines, including those related to this compound, have been the subject of significant research. These studies have focused on understanding the antimalarial activity of these compounds and their modes of action. Such research has been fundamental in the development of new drugs and treatment strategies against malaria (Grewal, 1981).
3. Role in Synthesis and Bioactivity Studies
This compound derivatives have been synthesized and studied for their potential anticancer and antiviral activities. The synthesis of 8-aminoquinoline amides, for instance, has opened avenues for exploring their applications in bioactivity studies, especially in the context of cancer and viral infections (Kroškins et al., 2022).
4. Application in Biosensing and Bioimaging
The utility of 8-aminoquinolines in the development of biosensors and bioimaging agents has been explored. For example, 8-aminoquinoline-based sensors have demonstrated efficacy in detecting metal ions in aqueous solutions and living cells. This research underlines the potential of this compound derivatives in analytical chemistry and biological studies (Huang et al., 2014).
5. Exploration of Mechanisms of Toxicity and Efficacy
Research has delved into the mechanisms of toxicity and efficacy of 8-aminoquinolines. This includes studies on how these compounds interact with human enzymes, such as monoamine oxidases, which are crucial for understanding their metabolic pathways and potential side effects. Such research is vital for developing safer and more effective therapeutic agents (Chaurasiya et al., 2012).
Mechanism of Action
Target of Action
3-Aminoquinolin-8-OL, a derivative of 8-Hydroxyquinoline (8-HQ), exhibits a wide range of biological activities .
Mode of Action
It’s known that 8-hq derivatives, which this compound is a part of, exhibit antimicrobial, anticancer, and antifungal effects . These compounds interact with their targets, leading to changes that result in these biological activities.
Biochemical Pathways
It’s known that 8-hq derivatives have been used as auxiliary chelating directing groups to assist c–h functionalization/activation . This suggests that this compound may influence pathways involving C–H bond activation/functionalization.
Pharmacokinetics
It’s known that 8-aminoquinolines, a related group of compounds, have been tested for anti-malaria activity . Primaquine, an 8-aminoquinoline, has a short elimination half-life of 6 hours . This could provide some insight into the potential pharmacokinetic properties of this compound.
Result of Action
It’s known that 8-hq derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that this compound may have similar effects.
Action Environment
It’s known that the physical and chemical properties of the quinoline parent ring can be significantly changed by linking different substituents onto it . This suggests that the action of this compound may be influenced by its chemical environment.
Safety and Hazards
properties
IUPAC Name |
3-aminoquinolin-8-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYHTAKZXPWRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738959 | |
Record name | 3-Aminoquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90417-17-7 | |
Record name | 3-Amino-8-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90417-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminoquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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